Benzyl 5-azaspiro[2.5]octane-5-carboxylate
Overview
Description
Benzyl 5-azaspiro[2.5]octane-5-carboxylate is a chemical compound . It is a liquid at room temperature . The IUPAC name for this compound is benzyl 8-oxo-5-azaspiro [2.5]octane-5-carboxylate .
Synthesis Analysis
The synthesis of this compound involves several steps . For instance, one method involves the reaction of benzyl 8-oxo-5-azaspiro [2.5]octane-5-carboxylate with sodium chloride in water and dimethyl sulfoxide at 110°C for 7 hours under an inert atmosphere . Another method involves the reaction of the compound with sodium tetrahydroborate and ammonia in ethanol at 0 - 20°C under an inert atmosphere .Molecular Structure Analysis
The InChI code for this compound is 1S/C15H17NO3/c17-13-6-9-16 (11-15 (13)7-8-15)14 (18)19-10-12-4-2-1-3-5-12/h1-5H,6-11H2 . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . Its molecular weight is 259.3 .Scientific Research Applications
Regioselective Cycloaddition
Regioselective cycloaddition reactions involving derivatives of Benzyl 5-azaspiro[2.5]octane-5-carboxylate have been studied for the synthesis of heterocyclic compounds. For instance, substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates were obtained by highly regioselective 1,3-dipolar cycloaddition of C-aryl- and C-carbamoylnitrones with methyl 2-benzylidenecyclopropanecarboxylate, showcasing the compound's utility in synthesizing complex molecular structures (Molchanov & Tran, 2013).
Corrosion Inhibition
Research on spirocyclopropane derivatives, including this compound derivatives, has shown their effectiveness as corrosion inhibitors for metals in acidic solutions. These compounds' inhibition properties were evaluated using various methods, demonstrating their potential as green and environmentally friendly corrosion inhibitors (Chafiq et al., 2020).
Drug Discovery Scaffolds
Derivatives of this compound have been utilized as scaffolds in drug discovery. Diversity-oriented synthesis strategies have been applied to construct azaspirocycles, including 5-azaspiro[2.4]heptanes, 5-azaspiro[2.5]octanes, and 5-azaspiro[2.6]nonanes, highlighting their significance in chemistry-driven drug discovery (Wipf, Stephenson, & Walczak, 2004).
Molecular Structure Studies
Detailed structural analysis has been conducted on compounds like 1′-Benzyl-8-(4-fluorobenzyl)-8-azaspiro[bicyclo[3.2.1]octane-3,4′-imidazolidine]-2′,5′-dione, a derivative of this compound. X-ray diffraction studies have revealed insights into their crystalline structure, hydrogen bonding patterns, and molecular conformations, contributing to the understanding of their chemical properties and interactions (Manjunath et al., 2011).
Safety and Hazards
The compound is associated with several hazards. It has the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with the compound include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
benzyl 5-azaspiro[2.5]octane-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c17-14(18-11-13-5-2-1-3-6-13)16-10-4-7-15(12-16)8-9-15/h1-3,5-6H,4,7-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEUYGBXYIJAEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2)CN(C1)C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601188213 | |
Record name | 5-Azaspiro[2.5]octane-5-carboxylic acid, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601188213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1454650-21-5 | |
Record name | 5-Azaspiro[2.5]octane-5-carboxylic acid, phenylmethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1454650-21-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Azaspiro[2.5]octane-5-carboxylic acid, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601188213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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